molecular formula C15H23N3O4 B1489870 1-[1-(tert-butoxycarbonyl)azepan-4-yl]-1H-pyrazole-4-carboxylic acid CAS No. 1361113-64-5

1-[1-(tert-butoxycarbonyl)azepan-4-yl]-1H-pyrazole-4-carboxylic acid

Cat. No. B1489870
CAS RN: 1361113-64-5
M. Wt: 309.36 g/mol
InChI Key: IIVJLAFREWVEDC-UHFFFAOYSA-N
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Description

1-(tert-butoxycarbonyl)azepan-4-yl]-1H-pyrazole-4-carboxylic acid (TBPA) is a novel compound with a wide range of applications in both scientific research and industrial processes. TBPA is a carboxylic acid that is synthesized through a three-step process involving the reaction of anhydrous tert-butyl alcohol, anhydrous sodium acetate, and anhydrous sodium azide. TBPA is a versatile compound that can be used as a starting material in various chemical syntheses and as a reagent in various biochemical reactions.

Scientific Research Applications

Targeted Protein Degradation

1-[1-(tert-butoxycarbonyl)azepan-4-yl]-1H-pyrazole-4-carboxylic acid: is utilized as a rigid linker in the development of PROTACs (Proteolysis Targeting Chimeras). PROTACs are molecules designed to degrade specific target proteins within cells. The rigidity of the linker can influence the three-dimensional orientation of the degrader, which is crucial for the formation of the ternary complex between the target protein, the E3 ubiquitin ligase, and the PROTAC molecule .

Chemical Conjugation

This compound serves as a chemical conjugate in the synthesis of bifunctional molecules. It can be used to link two different pharmacophores or to attach a drug to a carrier molecule, enhancing its delivery and specificity. The tert-butoxycarbonyl group protects the amine during the synthetic process, allowing for selective reactions .

Drug-like Property Optimization

Incorporating 1-[1-(tert-butoxycarbonyl)azepan-4-yl]-1H-pyrazole-4-carboxylic acid into drug molecules can optimize drug-like properties. This includes improving the solubility, stability, and bioavailability of pharmaceutical compounds. The compound’s structure can also impact the pharmacokinetics and pharmacodynamics of the drugs .

Synthesis of Heterocyclic Amino Acids

The compound is involved in the synthesis of novel heterocyclic amino acids. These amino acids can serve as building blocks for peptides and proteins with unique structural and functional properties. They have potential applications in the development of new therapeutic agents .

Antioxidant Research

The azepan ring present in the compound is structurally similar to azetidine, which has been identified in the structure of pharmacologically important molecules. This similarity suggests that 1-[1-(tert-butoxycarbonyl)azepan-4-yl]-1H-pyrazole-4-carboxylic acid could play a role in the synthesis of antioxidant compounds, contributing to research in oxidative stress and related diseases .

Antibacterial Agent Development

Research into organoselenium compounds indicates that selenium-containing molecules have significant antibacterial properties. Given the structural versatility of 1-[1-(tert-butoxycarbonyl)azepan-4-yl]-1H-pyrazole-4-carboxylic acid , it may be used to synthesize new selenapenam, selenacepham, and selenazepine derivatives as potential antibacterial agents .

properties

IUPAC Name

1-[1-[(2-methylpropan-2-yl)oxycarbonyl]azepan-4-yl]pyrazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23N3O4/c1-15(2,3)22-14(21)17-7-4-5-12(6-8-17)18-10-11(9-16-18)13(19)20/h9-10,12H,4-8H2,1-3H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIVJLAFREWVEDC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(CC1)N2C=C(C=N2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[1-(tert-butoxycarbonyl)azepan-4-yl]-1H-pyrazole-4-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-[1-(tert-butoxycarbonyl)azepan-4-yl]-1H-pyrazole-4-carboxylic acid
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1-[1-(tert-butoxycarbonyl)azepan-4-yl]-1H-pyrazole-4-carboxylic acid
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1-[1-(tert-butoxycarbonyl)azepan-4-yl]-1H-pyrazole-4-carboxylic acid
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1-[1-(tert-butoxycarbonyl)azepan-4-yl]-1H-pyrazole-4-carboxylic acid
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1-[1-(tert-butoxycarbonyl)azepan-4-yl]-1H-pyrazole-4-carboxylic acid
Reactant of Route 6
1-[1-(tert-butoxycarbonyl)azepan-4-yl]-1H-pyrazole-4-carboxylic acid

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